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Compound of Interest

Compound Name:
2,5-Dimethoxy-4-

nitrophenethylamine

Cat. No.: B1664026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and in-vitro pharmacological evaluation of 2,5-Dimethoxy-4-nitrophenethylamine
(2C-N), a psychedelic phenethylamine. The information is intended for researchers, scientists,

and professionals involved in drug discovery and development.

Core Physicochemical Data
2,5-Dimethoxy-4-nitrophenethylamine is a synthetic compound belonging to the 2C family of

phenethylamines.[1] Its core chemical structure features a phenyl ring substituted with two

methoxy groups and a nitro group, attached to an aminoethyl side chain. The presence of the

nitro group imparts a distinct yellow to orange color to its salt forms.[1]

Below is a summary of its key physicochemical properties.
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Property Value Source

Molecular Formula C₁₀H₁₄N₂O₄ PubChem[2]

Molar Mass 226.23 g/mol PubChem[2]

IUPAC Name
2-(2,5-dimethoxy-4-

nitrophenyl)ethanamine
PubChem[2]

CAS Number 261789-00-8 PubChem[2]

Appearance
Salts are bright yellow to

orange solids
Wikipedia[1]

Melting Point

Data not available for the free

base. The hydrochloride salt of

the related compound, 2,5-

Dimethoxy-4-

nitroamphetamine (DON),

melts at 206-207 °C.

Wikipedia[3]

Boiling Point Data not available

Solubility

Data not available. Related

phenethylamines show

solubility in water and various

organic solvents.

SWGDRUG[4]

pKa Data not available

XLogP3 (Computed) 1.3 PubChem[2]

Synthesis of 2,5-Dimethoxy-4-nitrophenethylamine
The synthesis of 2,5-Dimethoxy-4-nitrophenethylamine is achieved through the nitration of

its precursor, 2,5-dimethoxyphenethylamine (2C-H).[1][5] The synthesis of 2C-H itself starts

from 1,4-dimethoxybenzene.

Experimental Protocol: Synthesis of 2,5-
dimethoxyphenethylamine (2C-H)
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This protocol is adapted from a patented method for the preparation of 2,5-

dimethoxyphenethylamine.[6]

Step 1: Synthesis of α-chloro-2,5-dimethoxyacetophenone

In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic

stirrer, dissolve 1,4-dimethoxybenzene (0.44 mol) in dichloromethane (240 ml).

Add anhydrous aluminum trichloride (0.48 mol) to the solution and stir for 5 minutes at room

temperature.

Slowly add a mixture of chloroacetyl chloride (0.5 mol) and dichloromethane (40 ml)

dropwise over 90 minutes.

Continue stirring at room temperature for 4 hours.

Pour the reaction mixture into a solution of concentrated hydrochloric acid (130 ml) and

crushed ice, and stir for 30 minutes.

Extract the mixture with dichloromethane (3 x 100 ml).

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent

under reduced pressure to yield the crude product.

Recrystallize the crude product from methanol to obtain α-chloro-2,5-

dimethoxyacetophenone.

Step 2: Synthesis of α-amino-2,5-dimethoxyacetophenone

Dissolve α-chloro-2,5-dimethoxyacetophenone (0.1 mol) in 95% ethanol (200 ml) in a three-

necked flask.

Add methenamine (0.5 mol) and stir the mixture at room temperature for 12 hours, during

which a solid will precipitate.

Filter the solid and dissolve it in a mixture of concentrated hydrochloric acid (100 ml) and

ethanol (100 ml).
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Reflux the solution for 24 hours.

After cooling in an ice-water bath, slowly add a 5% aqueous sodium hydroxide solution to

make the mixture alkaline.

Extract the mixture with ethyl acetate (3 x 100 ml).

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent

under reduced pressure to yield crude α-amino-2,5-dimethoxyacetophenone.

Step 3: Synthesis of 2,5-dimethoxyphenethylamine

In a reactor, combine 1 part of α-amino-2,5-dimethoxyacetophenone, 1.5-2.5 parts of

potassium hydroxide, 10-15 parts of an organic solvent, and 2-8 parts of hydrazine hydrate.

Stir the mixture and reflux.

After the reaction is complete, cool the mixture to room temperature and pour it into ice

water.

Extract with ethyl acetate, dry the organic layer, and remove the solvent under reduced

pressure.

Purify the product by vacuum distillation to obtain 2,5-dimethoxyphenethylamine.

Experimental Protocol: Nitration of 2,5-
dimethoxyphenethylamine to 2,5-Dimethoxy-4-
nitrophenethylamine
This is a general procedure for the nitration of an activated aromatic ring.

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid.

Slowly add 2,5-dimethoxyphenethylamine to the cooled acid mixture with stirring,

maintaining a low temperature.

After the addition is complete, allow the reaction to proceed at a controlled temperature.
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Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium

hydroxide solution) to precipitate the product.

Collect the precipitate by filtration, wash with water, and dry.

The crude product can be further purified by recrystallization.
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Synthesis of 2,5-Dimethoxy-4-nitrophenethylamine

1,4-Dimethoxybenzene

Friedel-Crafts Acylation
(Chloroacetyl chloride, AlCl₃)

α-chloro-2,5-dimethoxyacetophenone

Reaction with Methenamine
followed by acidic hydrolysis

α-amino-2,5-dimethoxyacetophenone

Wolff-Kishner Reduction
(Hydrazine hydrate, KOH)

2,5-dimethoxyphenethylamine (2C-H)

Nitration
(HNO₃, H₂SO₄)

2,5-Dimethoxy-4-nitrophenethylamine (2C-N)

Click to download full resolution via product page

Caption: Synthesis workflow for 2,5-Dimethoxy-4-nitrophenethylamine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1664026?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In-Vitro Pharmacological Evaluation
2,5-Dimethoxy-4-nitrophenethylamine is known to be an agonist at serotonin 5-HT₂

receptors, which is consistent with other psychedelic phenethylamines.[7][8] Its in-vitro

pharmacology can be characterized using receptor binding and functional assays.

Experimental Protocol: Radioligand Receptor Binding
Assay
This protocol outlines a general method for determining the binding affinity of a test compound

to a specific serotonin receptor subtype expressed in a cell membrane preparation.[9]

1. Materials and Reagents:

Cell Membranes: HEK293 or CHO-K1 cells stably transfected with the human serotonin

receptor of interest (e.g., 5-HT₂A).

Radioligand: A tritiated antagonist with high affinity for the target receptor (e.g.,

[³H]ketanserin for 5-HT₂A).

Test Compound: 2,5-Dimethoxy-4-nitrophenethylamine.

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.

Non-specific Binding Ligand: A high concentration of a non-labeled ligand (e.g., 10 µM

serotonin).

Filtration Apparatus: A cell harvester with glass fiber filters.

Scintillation Cocktail and Counter.

2. Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, set up triplicate wells for total binding (buffer, radioligand, cell

membranes), non-specific binding (non-specific ligand, radioligand, cell membranes), and

competitor binding (test compound dilution, radioligand, cell membranes).
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Incubate the plate to allow binding to reach equilibrium.

Rapidly filter the contents of each well through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold assay buffer.

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

3. Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the percentage of specific binding inhibited by each concentration of the test

compound.

Plot the percentage of inhibition against the logarithm of the test compound concentration to

determine the IC₅₀ value.

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 +

[L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.
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Radioligand Binding Assay Workflow

Prepare Reagents
(Cell Membranes, Radioligand, Test Compound)

Incubate in 96-well plate
(Total, Non-specific, Competitor Binding)

Rapid Filtration
(Separate bound from free radioligand)

Wash Filters

Scintillation Counting

Data Analysis
(Calculate IC₅₀ and Kᵢ)

Click to download full resolution via product page

Caption: Workflow for a competitive radioligand receptor binding assay.

Functional Assay: Gq-Coupled Serotonin Receptor
Signaling
The 5-HT₂ family of receptors are Gq-coupled G-protein coupled receptors (GPCRs).[10]

Agonist binding to these receptors activates phospholipase C (PLC), which leads to the
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production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of

intracellular calcium.

Experimental Protocol: Calcium Flux Assay This assay measures the increase in intracellular

calcium concentration upon receptor activation.

Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1-h5-HT₂A) in a 96-well

plate.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: Add serial dilutions of the test compound (2,5-Dimethoxy-4-
nitrophenethylamine) to the wells.

Signal Detection: Measure the fluorescence intensity over time using a plate reader with

appropriate excitation and emission wavelengths.

Data Analysis: Plot the change in fluorescence against the logarithm of the compound

concentration to determine the EC₅₀ value (the concentration that elicits a half-maximal

response).
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Gq-Coupled Serotonin Receptor Signaling Pathway
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Caption: Simplified Gq-coupled serotonin receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664026?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

